1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC15660068
Molecular Formula: C19H23NO2S3
Molecular Weight: 393.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO2S3 |
|---|---|
| Molecular Weight | 393.6 g/mol |
| IUPAC Name | 1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C19H23NO2S3/c1-6-22-12-7-8-14-13(10-12)16-17(24-25-18(16)23)19(4,5)20(14)15(21)9-11(2)3/h7-8,10-11H,6,9H2,1-5H3 |
| Standard InChI Key | DCMFBIAFUUEKPT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CC(C)C |
Introduction
1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one is a complex organic molecule featuring a unique structural arrangement that includes a quinoline derivative with dithiolo and thioxo functionalities. This compound belongs to the class of dithioloquinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one can be achieved through various chemical reactions involving quinoline derivatives and sulfur-containing compounds. The exact pathways may vary based on the desired yield and purity. Typically, these syntheses involve multiple steps and require careful control of reaction conditions to achieve optimal results.
Biological Activities
Compounds similar to 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one exhibit significant biological activities. These include antimicrobial properties and potential anticancer effects due to their ability to interact with biological targets. The unique structural features contribute to its reactivity and interaction with various biomolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume